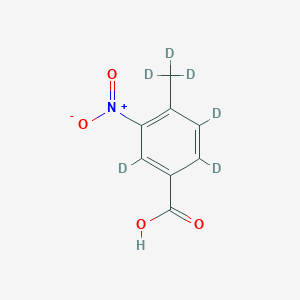
4-Methyl-3-nitrobenzoic Acid-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitrobenzoic Acid-D6 is a stable isotope-labeled derivative of 4-methyl-3-nitrobenzoic acid. This compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule. The molecular formula of this compound is C8D6HNO4, and it has a molecular weight of 187.183.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitrobenzoic Acid-D6 typically involves the nitration of 4-methylbenzoic acid. The process begins with the nitration of 4-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with precise temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrobenzoic Acid-D6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) can be used to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, with reagents such as thionyl chloride (SOCl2) used to convert the carboxylic acid to an acid chloride.
Major Products Formed:
Oxidation: The oxidation of the methyl group results in the formation of 4-methyl-3-nitrobenzoic acid.
Reduction: The reduction of the nitro group leads to the formation of 4-methyl-3-aminobenzoic acid.
Substitution: The substitution at the carboxyl group produces 4-methyl-3-nitrobenzoyl chloride.
Scientific Research Applications
4-Methyl-3-nitrobenzoic Acid-D6 is widely used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and studying biochemical pathways. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectroscopy studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds into biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-3-nitrobenzoic Acid-D6 exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it serves as a precursor for the formation of amines. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Methyl-3-nitrobenzoic Acid-D6 is similar to other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid. its unique feature is the presence of deuterium atoms, which provide enhanced stability and make it suitable for tracing studies. Other similar compounds include:
3-Nitrobenzoic Acid: Lacks the methyl group and deuterium labeling.
4-Nitrobenzoic Acid: Lacks the methyl group and deuterium labeling.
3-Nitro-4-methylbenzoic Acid: Similar structure but without deuterium labeling.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
2,3,6-trideuterio-5-nitro-4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3,2D,3D,4D |
InChI Key |
BBEWSMNRCUXQRF-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



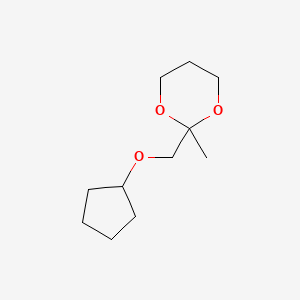
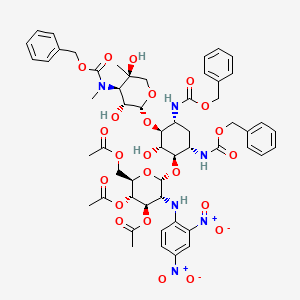
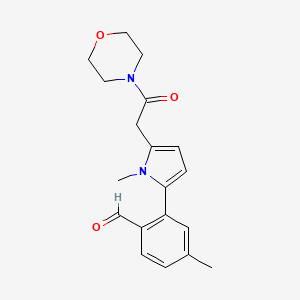
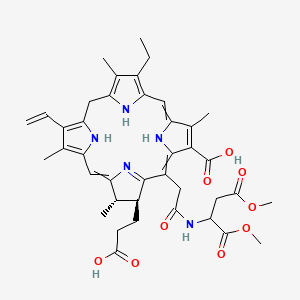
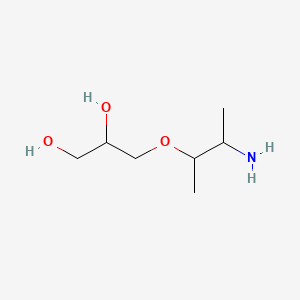
![2-(trifluoromethoxy)ethyl (2R,4R)-2-methyl-4-[3-(methylcarbamoyl)-7-(trifluoromethyl)thieno[3,2-b]pyridin-5-yl]oxypiperidine-1-carboxylate](/img/structure/B15351604.png)
![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B15351619.png)
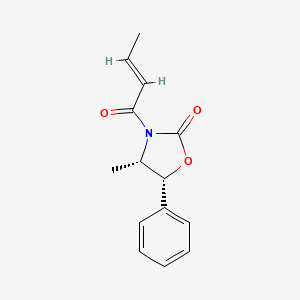
![6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide](/img/structure/B15351628.png)
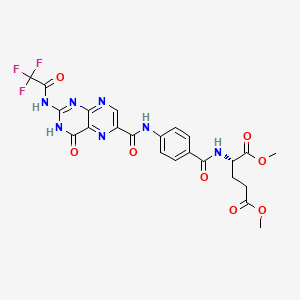
![acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate](/img/structure/B15351636.png)
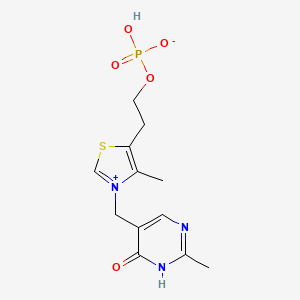
![dibenzyl [(1S,2S,4S,5S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate](/img/structure/B15351661.png)
